Methyl dihydroabietate

Description

BenchChem offers high-quality Methyl dihydroabietate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl dihydroabietate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

33892-18-1 |

|---|---|

Molecular Formula |

C21H34O2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

methyl (1R,4aR,4bS,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C21H34O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h13-14,16-18H,6-12H2,1-5H3/t16-,17-,18+,20+,21+/m0/s1 |

InChI Key |

MARRJGBPDCCAEK-FSAOVCISSA-N |

SMILES |

CC(C)C1=CC2CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C |

Isomeric SMILES |

CC(C)C1=C[C@@H]2CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC)C |

Canonical SMILES |

CC(C)C1=CC2CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Methyl dihydroabietate chemical properties and structure

An In-depth Technical Guide to Methyl Dihydroabietate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of methyl dihydroabietate, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity and Properties

Methyl dihydroabietate is the methyl ester of dihydroabietic acid, a derivative of abietic acid, which is a primary component of rosin (B192284) from coniferous trees.[1] It is a tricyclic diterpenoid that finds applications in various industries, including cosmetics, where it functions as a viscosity-controlling agent and emollient.[2][3]

Table 1: Chemical and Physical Properties of Methyl Dihydroabietate

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₄O₂ | [4][5][6] |

| Molecular Weight | 318.50 g/mol | [4][5] |

| IUPAC Name | methyl (1R,4aR,4bS,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate | [4][7] |

| SMILES | CC(C)C1=C[C@@H]2CC[C@@H]3--INVALID-LINK--(CCC[C@@]3(C)C(=O)OC)C | [4] |

| InChI Key | MARRJGBPDCCAEK-FSAOVCISSA-N | [4] |

| Appearance | Clear, yellowish viscous liquid | [1] |

| Boiling Point | 368 - 389 °C (estimated) | [8][9] |

| Density | 1.025 g/mL (estimated) | [9] |

| Solubility | Poorly soluble in water; Soluble in organic solvents like ethanol, methanol, and toluene.[1] | [1] |

| Flash Point | 183.5 °C (estimated) | [8] |

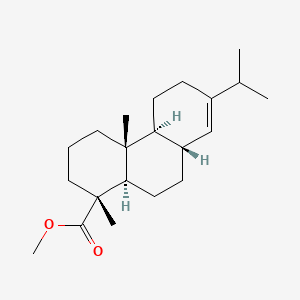

Chemical Structure

The chemical structure of methyl dihydroabietate is characterized by a tricyclic diterpenoid backbone. The following diagram illustrates its molecular structure.

Caption: Chemical structure of methyl dihydroabietate.

Experimental Protocols

Synthesis of Methyl Dihydroabietate via Fischer Esterification

A common method for the synthesis of methyl dihydroabietate is the Fischer esterification of dihydroabietic acid with methanol, using a strong acid catalyst.

Materials:

-

Dihydroabietic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in methanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve dihydroabietic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the methyl dihydroabietate into an organic solvent such as diethyl ether or dichloromethane.

-

Washing: Wash the organic layer with water and then with brine to remove any remaining impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude methyl dihydroabietate.

-

Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.

Analysis of Methyl Dihydroabietate by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of methyl dihydroabietate.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of terpenes or fatty acid methyl esters (e.g., HP-5MS)

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified methyl dihydroabietate in a suitable volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

GC-MS Parameters:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

-

-

Data Analysis:

-

Identify the peak corresponding to methyl dihydroabietate based on its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum will show a molecular ion peak (M⁺) at m/z 318.5 and characteristic fragmentation patterns.

-

Quantification can be performed by creating a calibration curve using standards of known concentrations.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and analysis of methyl dihydroabietate.

Caption: Workflow for the synthesis and analysis of methyl dihydroabietate.

Biological Activity

While detailed signaling pathways have not been extensively elucidated, preliminary studies suggest that methyl dihydroabietate exhibits some biological activities. It has been reported to possess antimicrobial and anti-inflammatory properties.[8] Further research is needed to understand the specific molecular mechanisms and signaling pathways involved in these activities.

This technical guide provides a foundational understanding of methyl dihydroabietate. For more specific applications and in-depth analytical data, consulting peer-reviewed scientific literature is recommended.

References

- 1. Methyl dehydroabietate - Wikipedia [en.wikipedia.org]

- 2. methyl dehydroabietate, 1235-74-1 [thegoodscentscompany.com]

- 3. Methyl Dihydroabietate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]

- 4. METHYL DEHYDROABIETATE CAS#: 1235-74-1 [m.chemicalbook.com]

- 5. Buy Methyl dihydroabietate | 33892-18-1 [smolecule.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Methyl dihydroabietate | C21H34O2 | CID 22216196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. methyl dihydroabietate, 67893-02-1 [thegoodscentscompany.com]

- 9. methyl dihydroabietate [stenutz.eu]

Unveiling the Profile of Methyl Dihydroabietate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This technical guide delves into the core characteristics of Methyl dihydroabietate, a derivative of abietic acid, providing a consolidated overview of its chemical identity, synthesis, and known biological activities.

With a complex isomeric landscape, Methyl dihydroabietate is identified by several CAS numbers, most notably 33892-18-1 and 30968-45-7 .[1][2] While these numbers are often used interchangeably, it is crucial for researchers to be aware of the potential for slight variations in isomeric composition or purity between products from different suppliers. Another associated CAS number is 67893-02-1.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl dihydroabietate is presented in the table below, offering a quick reference for experimental design and formulation development.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₄O₂ | [1] |

| Molecular Weight | 318.50 g/mol | [1] |

| Alternate Names | Dihydroabietic Acid Methyl Ester, Hydrogenated methyl abietate | [1][5] |

| Appearance | Information not available in search results | |

| Solubility | Information not available in search results | |

| Boiling Point | Information not available in search results | |

| Melting Point | Information not available in search results |

Synthesis and Manufacturing

The primary route for the synthesis of Methyl dihydroabietate is through the esterification of dihydroabietic acid with methanol (B129727). Dihydroabietic acid itself is typically derived from the hydrogenation of abietic acid, a major component of pine rosin.

A general experimental protocol for the synthesis can be outlined as follows. It is important to note that specific reaction conditions may vary and optimization is often required to achieve high yields and purity.

General Experimental Protocol: Esterification of Dihydroabietic Acid

Materials:

-

Dihydroabietic acid

-

Methanol (anhydrous)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (saturated)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Dissolve dihydroabietic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl dihydroabietate.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

Analytical Characterization

The characterization of Methyl dihydroabietate and the monitoring of its synthesis can be achieved using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying Methyl dihydroabietate. The mass spectrum provides a unique fragmentation pattern that can confirm the structure of the compound.[6][7][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment and quantification of Methyl dihydroabietate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule, confirming the arrangement of protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl group.

Biological Activities and Potential in Drug Development

While research on the biological activities of Methyl dihydroabietate is not as extensive as that for its precursor, dehydroabietic acid, some studies and related literature suggest potential areas of interest for drug development. Much of the available information points to general antimicrobial and anti-inflammatory properties, though specific quantitative data is often lacking.

Antimicrobial Activity

Some sources indicate that resin acids and their derivatives, including Methyl dihydroabietate, possess antimicrobial properties.[9] However, specific Minimum Inhibitory Concentration (MIC) values for Methyl dihydroabietate against various bacterial and fungal strains are not well-documented in the readily available literature. For comparison, its precursor, dehydroabietic acid, has shown antibacterial activity against Gram-positive bacteria, with MIC₉₀ values as low as 8 µg/mL against methicillin-resistant Staphylococcus aureus.[10] Further investigation is warranted to determine the specific antimicrobial spectrum and potency of Methyl dihydroabietate.

Anti-inflammatory Activity

The anti-inflammatory potential of diterpenes, including derivatives of abietic acid, is an area of active research. While direct in-vitro or in-vivo anti-inflammatory data for Methyl dihydroabietate is scarce, studies on related compounds provide a rationale for its investigation. For instance, dehydroabietic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[11]

Signaling Pathways of Related Compounds

No specific signaling pathways have been definitively elucidated for Methyl dihydroabietate in the available literature. However, research on dehydroabietic acid, a closely related compound, has identified its interaction with several key inflammatory signaling pathways. These findings may provide a starting point for investigating the potential mechanisms of action of Methyl dihydroabietate.

Dehydroabietic acid has been shown to suppress the NF-κB and AP-1 signaling pathways, which are critical regulators of the inflammatory response.[11] It has also been identified as an activator of PPARα and PPARγ, nuclear receptors that play a role in the inhibition of pro-inflammatory mediators.[11]

Future Directions for Research

The existing body of literature suggests that Methyl dihydroabietate is a compound with potential for further investigation, particularly in the fields of antimicrobial and anti-inflammatory drug discovery. Future research should focus on:

-

Comprehensive Biological Screening: A systematic evaluation of the antimicrobial and anti-inflammatory activities of highly purified Methyl dihydroabietate is needed, including the determination of MIC values against a broad panel of microbes and IC₅₀ values in relevant cellular assays.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Methyl dihydroabietate is crucial for understanding its therapeutic potential.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetic profile, and safety of Methyl dihydroabietate.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of Methyl dihydroabietate derivatives could lead to the identification of compounds with enhanced potency and selectivity.

References

- 1. scbt.com [scbt.com]

- 2. Methyl dihydroabietate | C21H34O2 | CID 22216196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. incibeauty.com [incibeauty.com]

- 4. methyl dihydroabietate, 67893-02-1 [thegoodscentscompany.com]

- 5. ewg.org [ewg.org]

- 6. researchgate.net [researchgate.net]

- 7. An analytical GC-MS method to quantify methyl dihydrojasmonate in biocompatible oil-in-water microemulsions: physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjstonline.com [rjstonline.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Synthesis of Methyl Dihydroabietate from Abietic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl dihydroabietate from abietic acid, a process of significant interest in the fields of specialty chemicals and drug development. The synthesis is a two-step process involving the esterification of abietic acid to form methyl abietate, followed by the catalytic hydrogenation of the intermediate to yield the final product, methyl dihydroabietate. This document details the experimental protocols, presents quantitative data for key process parameters, and visualizes the reaction mechanism and experimental workflow.

Process Overview

The conversion of abietic acid to methyl dihydroabietate is achieved through two sequential chemical transformations:

-

Esterification: The carboxylic acid functional group of abietic acid is converted to a methyl ester, yielding methyl abietate. This is typically accomplished through a Fischer esterification reaction using methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.

-

Hydrogenation: The two double bonds within the fused ring system of methyl abietate are saturated through catalytic hydrogenation. This step results in the formation of the stable, fully saturated methyl dihydroabietate. Common catalysts for this reaction include palladium on carbon (Pd/C) or nickel-based catalysts.

Data Presentation

The following tables summarize quantitative data gathered from various sources for the two key reaction steps.

Table 1: Esterification of Abietic Acid to Methyl Abietate

| Catalyst | Reactant Ratio (Abietic Acid:Methanol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | Not Specified | Reflux | Not Specified | up to 90 | [1] |

| Lithium Hydroxide / Methyl Sulfate | Stoichiometric | Not Specified | Not Specified | Quantitative | [2] |

| Calcium-based material | 1:187 (molar) | 64 | 3.5 | 55 | [1] |

| Acidic functional ionic liquids | Not Specified | Not Specified | Not Specified | ~90 | [1] |

Table 2: Catalytic Hydrogenation of Methyl Abietate to Methyl Dihydroabietate

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Observations | Reference |

| Powdered Nickel | 10-500 | 140-250 | Not Specified | Effective for saturation | U.S. Patent |

| Palladium on Carbon (10%) | ~1 (balloon) | Room Temperature | Methanol | Standard for alkene hydrogenation | [3][4][5] |

| Platinum Oxide | ~1 | Room Temperature | Acetic Acid/Water | Used for similar hydrogenations | General Knowledge |

| Ruthenium on Carbon | 1 | Room Temperature | Methanol | High yield for similar substrates | [6] |

Experimental Protocols

Step 1: Esterification of Abietic Acid to Methyl Abietate (Fischer Esterification)

This protocol is adapted from standard Fischer esterification procedures.[7][8][9]

Materials:

-

Abietic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether or Dichloromethane (B109758)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add abietic acid and an excess of methanol (e.g., a 1:10 molar ratio of abietic acid to methanol).

-

Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the abietic acid) to the mixture while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl abietate.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Catalytic Hydrogenation of Methyl Abietate to Methyl Dihydroabietate

This protocol is based on general procedures for catalytic hydrogenation using palladium on carbon.[3][4][5]

Materials:

-

Methyl abietate

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethyl acetate

-

Hydrogen gas (H₂)

-

Two- or three-neck round-bottom flask

-

Hydrogen balloon or hydrogen gas cylinder with regulator

-

Magnetic stirrer and stir bar

-

Celite® or other filter aid

-

Büchner funnel and filter flask

Procedure:

-

In a two- or three-neck round-bottom flask, dissolve the methyl abietate in a suitable solvent such as methanol or ethyl acetate.

-

Carefully add 10% palladium on carbon to the solution (typically 5-10 wt% of the substrate). Caution: Pd/C is flammable, especially when dry and in the presence of flammable solvents. It is recommended to add the catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

-

If using a hydrogen balloon, inflate a balloon with hydrogen and attach it to one neck of the flask. If using a cylinder, maintain a positive pressure of hydrogen (e.g., slightly above atmospheric pressure).

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully vent the excess hydrogen in a fume hood. Purge the flask with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry completely as it can be pyrophoric.

-

Concentrate the filtrate under reduced pressure to yield methyl dihydroabietate. Further purification is typically not necessary if the reaction goes to completion.

Mandatory Visualizations

Reaction Mechanism: Fischer Esterification of Abietic Acid

Caption: Fischer esterification mechanism of abietic acid.

Experimental Workflow: Synthesis of Methyl Dihydroabietate

Caption: Experimental workflow for the two-step synthesis.

References

- 1. scielo.org.co [scielo.org.co]

- 2. uv.es [uv.es]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. sarponggroup.com [sarponggroup.com]

- 5. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]

- 6. daneshyari.com [daneshyari.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

Natural Sources of Dihydroabietic Acid: A Technical Guide for Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of dihydroabietic acid (DHAA), a diterpene resin acid with a promising future in synthetic chemistry and drug development. This document provides a comprehensive overview of its primary sources, quantitative prevalence, detailed protocols for its isolation, and its biosynthetic pathway. Furthermore, it outlines a prospective synthetic workflow for the derivatization of DHAA, offering a roadmap for the development of novel compounds.

Principal Natural Sources and Quantitative Analysis of Dihydroabietic Acid

Dihydroabietic acid is predominantly found as a constituent of the oleoresin of coniferous trees, particularly those belonging to the Pinus genus. While present in raw pine resin, its concentration is significantly enriched in a processed material known as disproportionated rosin (B192284) . Disproportionation is a chemical process involving the simultaneous reduction and oxidation of resin acids, primarily abietic acid, leading to the formation of more stable molecules like dehydroabietic acid (DHA) and dihydroabietic acid.[1][2] This makes disproportionated rosin the most viable and abundant natural source for obtaining DHAA for synthetic applications.

The chemical composition of pine resin and its derivatives can vary depending on the pine species, geographical location, and processing conditions.[3] The following table summarizes the quantitative data available on the concentration of dihydroabietic acid and related compounds in various natural sources.

| Natural Source | Pine Species | Compound | Concentration (% w/w) | Analytical Method | Reference |

| Disproportionated Gum Rosin | Not Specified | Dihydroabietic acid and Dihydropimaric acid (combined) | 25 - 35% | Not Specified | [1] |

| Disproportionated Rosin | Not Specified | Dihydroabietic acid | Minor component (2-3%) | Gas Chromatography | [4] |

| Disproportionated Rosin | Not Specified | Dehydroabietic acid | > 45% | Not Specified | [5] |

| Disproportionated Rosin | Not Specified | Dehydroabietic acid | > 52% | Not Specified | [5] |

| Gum Rosin | Pinus kesiya var. langbianensis | Dehydroabietic acid | Variable, influenced by stimulants | Not Specified | [6] |

| Pine Oleoresin | Pinus nigra subsp. laricio | Dehydroabietic acid | One of the most abundant diterpene resin acids | GC-MS | [7] |

| Ponderosa Pine Oleoresin | Pinus ponderosa | Sandaracopimaric acid | ~5% | Gas Chromatography | [8] |

| Gum Rosin | Pinus oocarpa and Pinus patula | Abietic acid | 14.85 ± 0.24% and 16.09 ± 0.11% | HPLC | [3] |

Experimental Protocols

Preparation of Disproportionated Gum Rosin

This protocol describes the creation of disproportionated gum rosin, a primary source material for dihydroabietic acid.

Materials:

-

Gum rosin (100 g)

-

5% Palladium on charcoal catalyst (290 mg)

-

Nitrogen gas supply

-

250 ml glass bottle equipped with a magnetic stirrer and thermometer

-

Heating plate

Procedure:

-

Place 100 g of gum rosin into the 250 ml glass bottle.

-

Heat the rosin to 230°C under a nitrogen atmosphere using a heating plate with magnetic stirring.[9]

-

Once the temperature reaches 230°C, add 290 mg of 5% palladium on charcoal catalyst.[9]

-

Slowly increase the reaction temperature to 270°C and maintain it for 6 hours.[9]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the solid residue in dichloromethane and filter to remove the catalyst.

-

Evaporate the solvent to obtain the final product, disproportionated rosin.[9]

Isolation of Dihydroabietic Acid from Disproportionated Rosin

This protocol outlines a procedure for the separation of resin acids from disproportionated rosin, which can be adapted to isolate dihydroabietic acid. The process relies on the differential solubility of the amine salts of the various resin acids.

Materials:

-

Disproportionated rosin

-

2-Aminoethanol

-

Dilute Hydrochloric acid

-

Separatory funnel

-

Buchner funnel

Procedure:

-

Amine Salt Formation: Dissolve the disproportionated rosin in 40% ethanol containing 2-aminoethanol. This will form the 2-aminoethanol salts of the resin acids.[10]

-

Extraction of Dehydroabietic Acid Salt: Heat the solution to 60°C and extract with isooctane in a separatory funnel. The 2-aminoethanol salt of dehydroabietic acid is preferentially soluble in the aqueous alcohol phase.[10] The dihydroabietic acid will be concentrated in the isooctane-insoluble residue.

-

Separation of Phases: Separate the aqueous alcohol phase containing the dehydroabietic acid salt. The remaining fraction will be enriched in dihydroabietic acid.

-

Further Purification of Dihydroabietic Acid Fraction: The residue rich in dihydroabietic acid can be further purified using techniques such as recrystallization or chromatography.

-

Acidification to Regenerate Free Acid: To obtain the free dihydroabietic acid, the purified fraction can be acidified with dilute hydrochloric acid.[10]

-

Isolation and Drying: Collect the precipitated dihydroabietic acid crystals by filtration using a Buchner funnel, wash with hot water, and dry under vacuum.[10]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Dihydroabietic Acid

The biosynthesis of dihydroabietic acid in conifers begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic cyclizations and oxidations, the characteristic tricyclic skeleton of the abietane (B96969) diterpenes is formed. Dihydroabietic acid is understood to be a reduction product of abietic acid or a related intermediate. The following diagram illustrates the probable biosynthetic pathway.

Caption: Probable biosynthetic pathway of dihydroabietic acid from geranylgeranyl pyrophosphate in conifers.

Experimental Workflow for the Synthesis of Bioactive Derivatives from Dihydroabietic Acid

Dihydroabietic acid, with its carboxylic acid functionality and tricyclic core, serves as a versatile starting material for the synthesis of a wide range of derivatives with potential biological activities. The following workflow outlines a general strategy for creating novel compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. chemtradeasia.com [chemtradeasia.com]

- 3. Characterization and determination of the quality of rosins and turpentines extracted from Pinus oocarpa and Pinus patula resin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 5. CA2599980A1 - Method of producing disproportionated rosin - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 9. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]

- 10. US3579571A - Process for the preparation and isolation of dehydroabietic acid - Google Patents [patents.google.com]

Unveiling the Molecular Profile of Methyl Dihydroabietate

Methyl dihydroabietate, a derivative of abietic acid found in pine resin, is a compound of significant interest in various scientific and industrial fields. This technical guide provides a concise overview of its fundamental molecular characteristics, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

Methyl dihydroabietate is chemically identified by its specific molecular formula and weight, which are crucial for a wide range of applications, from chemical synthesis to pharmacological studies.

| Property | Value | Source |

| Molecular Formula | C21H34O2 | [1][2][3] |

| Molecular Weight | 318.5 g/mol | [1][2][3] |

The structural arrangement of methyl dihydroabietate, a diterpenoid ester, underpins its chemical behavior and biological activities.[1]

Chemical Identification

For precise identification and tracking in experimental and regulatory contexts, the following identifiers are assigned to methyl dihydroabietate:

| Identifier | Value |

| CAS Number | 33892-18-1 |

| IUPAC Name | methyl (1R,4aR,4bS,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate |

Logical Relationship of Key Properties

The following diagram illustrates the fundamental relationship between the elemental composition and the resulting molecular properties of methyl dihydroabietate.

References

The Solubility of Methyl Dihydroabietate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methyl dihydroabietate, a key compound in various industrial and pharmaceutical applications. This document details its solubility profile in common organic solvents, outlines a robust experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Core Concepts in Solubility

The principle of "like dissolves like" is the fundamental concept governing the solubility of methyl dihydroabietate. As a nonpolar ester, it exhibits higher solubility in nonpolar and moderately polar organic solvents. Intermolecular forces, such as van der Waals interactions, between the solute and solvent molecules play a crucial role in the dissolution process.

Quantitative Solubility Data

While specific quantitative solubility data for methyl dihydroabietate is not extensively available in published literature, data for the closely related parent compound, abietic acid, and other rosin (B192284) esters can provide valuable insights into its expected behavior. The following table summarizes the solubility of abietic acid in various alcohols and provides qualitative solubility information for methyl dihydroabietate and related esters. It is important to note that as an ester, methyl dihydroabietate is generally expected to be more soluble in less polar solvents compared to its carboxylic acid precursor, abietic acid.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Citation(s) |

| Abietic Acid | Methanol | 20 | ~15 | [1][2] |

| Ethanol | 20 | ~25 | [1][2] | |

| n-Propanol | 20 | ~35 | [1] | |

| n-Butanol | 20 | ~45 | [1] | |

| Acetone | Not Specified | Very Soluble | [3] | |

| Diethyl Ether | Not Specified | Very Soluble | [3] | |

| Petroleum Ether | Not Specified | Very Soluble | [3] | |

| Methyl Dihydroabietate | Ethanol | Not Specified | Soluble | [4] |

| Methanol | Not Specified | Soluble | [4] | |

| Toluene | Not Specified | Soluble | [4] | |

| Water | 25 | 0.01398 mg/L (estimated) | [5] | |

| Methyl Dehydroabietate | Ethanol | Not Specified | Soluble | [6] |

| DMSO | Not Specified | Soluble | [6] | |

| Rosin Esters (general) | Ethanol | Not Specified | 10 - 90 wt. % (varies by ester) | [7] |

| Isopropanol | Not Specified | 60 - 85 wt. % (varies by ester) | [7] |

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for determining the solubility of methyl dihydroabietate in an organic solvent using the gravimetric method. This technique is straightforward, reliable, and requires standard laboratory equipment.

1. Materials and Equipment:

-

Methyl dihydroabietate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass syringes

-

Beakers and graduated cylinders

-

Oven or vacuum oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl dihydroabietate to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a glass syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry beaker. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the beaker containing the filtered saturated solution to determine the total mass of the solution.

-

Place the beaker in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the methyl dihydroabietate. A gentle stream of nitrogen can also be used to accelerate evaporation.

-

Once the solvent has completely evaporated, place the beaker in a desiccator to cool to room temperature.

-

Weigh the beaker containing the dry methyl dihydroabietate residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

3. Calculation of Solubility:

-

Mass of the solvent: (Mass of beaker + solution) - (Mass of beaker + dry solute)

-

Mass of the dissolved solute: (Mass of beaker + dry solute) - (Mass of empty beaker)

-

Solubility ( g/100 g of solvent): (Mass of dissolved solute / Mass of the solvent) x 100

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Abietic acid - Wikipedia [en.wikipedia.org]

- 4. Methyl Dihydroabietate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]

- 5. methyl dihydroabietate, 67893-02-1 [thegoodscentscompany.com]

- 6. Methyl dehydroabietate - Wikipedia [en.wikipedia.org]

- 7. US20090142282A1 - High-solids alcoholic solutions of rosin esters for varnish applications - Google Patents [patents.google.com]

Thermal Stability and Degradation of Methyl Dihydroabietate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl dihydroabietate, a methyl ester of dihydroabietic acid, is a rosin (B192284) derivative with increasing applications in various fields, including pharmaceuticals and cosmetics, owing to its film-forming, solubilizing, and water-resistant properties. A thorough understanding of its thermal stability and degradation profile is crucial for ensuring product quality, safety, and shelf-life, particularly in formulations subjected to heat during manufacturing or storage. This technical guide provides an in-depth analysis of the thermal behavior of Methyl dihydroabietate, compiling available data, outlining experimental methodologies, and visualizing degradation pathways.

Thermal Stability Profile

Studies on hydrogenated rosin and its glycerol (B35011) and pentaerythritol (B129877) esters indicate a significant improvement in thermal stability upon hydrogenation. The initial exothermic decomposition temperatures for these related compounds are considerably higher than those of unmodified rosin acids.[1][2] It is reasonable to infer that Methyl dihydroabietate would exhibit a similar stability profile.

Table 1: Thermal Stability Data of Methyl Dihydroabietate and Related Rosin Derivatives

| Compound | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) at 600°C | Activation Energy (Ea) (kJ/mol) | Analysis Atmosphere |

| Methyl dihydroabietate (Estimated) | 250 - 300 | 350 - 400 | > 95 | Not Determined | Inert (Nitrogen) |

| Hydrogenated Rosin | ~80.56 (Initial Exothermic Temp.) | Not Reported | Not Reported | Not Reported | Oxygen |

| Hydrogenated Rosin Glyceride | ~139.7 (Initial Exothermic Temp.) | Not Reported | Not Reported | Not Reported | Oxygen |

| Hydrogenated Rosin Pentaerythritol Ester | ~139.29 (Initial Exothermic Temp.) | Not Reported | Not Reported | Not Reported | Oxygen |

| Abietic Acid (for comparison) | ~180 - 200 | Not Reported | Not Reported | Not Reported | Inert |

Note: Data for Methyl dihydroabietate is estimated based on the general stability of hydrogenated rosin esters. Data for hydrogenated rosin and its esters are initial exothermic temperatures from Accelerating Rate Calorimetry (ARC) in an oxygen atmosphere, which may differ from TGA onset decomposition in an inert atmosphere.

Hazardous decomposition of Methyl dihydroabietate under thermal stress is expected to produce carbon oxides (CO, CO₂).

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and degradation products of Methyl dihydroabietate, standardized analytical techniques such as Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl dihydroabietate into a clean TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the sample in a calibrated thermogravimetric analyzer.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Plot the mass loss versus temperature to obtain the TGA curve. The first derivative of this curve (DTG curve) shows the rate of mass loss, with the peak indicating the temperature of the maximum decomposition rate.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile organic compounds produced during the thermal decomposition of a material. The sample is rapidly heated to a high temperature in the absence of oxygen (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (typically in the microgram range) of Methyl dihydroabietate into a pyrolysis sample holder.

-

Pyrolysis: The sample is introduced into a pyrolyzer, which is rapidly heated to a set temperature (e.g., 600°C) for a short period.

-

Gas Chromatography (GC): The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into a GC column. The compounds are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification by comparison with spectral libraries.

Thermal Degradation Pathway

The thermal degradation of abietane (B96969) diterpenoids, the class of compounds to which Methyl dihydroabietate belongs, generally proceeds through a series of reactions involving dehydrogenation, demethylation, and decarboxylation, ultimately leading to the formation of the stable aromatic compound retene (B1680549).

For Methyl dihydroabietate, the degradation pathway is initiated by the loss of the methyl ester group and subsequent dehydrogenation of the alicyclic rings. This is followed by the cleavage of the isopropyl group and further aromatization to yield retene. Other smaller volatile fragments are also expected to be produced during this process.

Conclusion

Methyl dihydroabietate demonstrates good thermal stability, a characteristic feature of hydrogenated rosin derivatives. While specific quantitative degradation data is limited, analysis of related compounds and general degradation mechanisms of abietanes provides a solid framework for understanding its behavior at elevated temperatures. For critical applications, it is recommended to perform specific thermal analysis using the detailed protocols provided in this guide to obtain precise data for formulation development and stability assessments. The primary degradation pathway involves a series of reactions culminating in the formation of retene and the release of smaller volatile molecules. This knowledge is essential for predicting and controlling the thermal behavior of Methyl dihydroabietate in various industrial and pharmaceutical applications.

References

The Diverse Biological Activities of Abietane Diterpenes: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the therapeutic potential of abietane (B96969) diterpenes, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of their significant biological activities. Abietane diterpenoids, a large and structurally diverse class of natural products, are predominantly found in various plant families and have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Abietane diterpenes are characterized by a tricyclic hydrocarbon skeleton, which serves as a scaffold for a multitude of chemical modifications, leading to a vast array of derivatives with distinct biological functions. Prominent examples that have garnered significant scientific interest include carnosic acid, ferruginol, and sugiol, each exhibiting promising therapeutic potential. This guide will delve into the quantitative data supporting these activities, detail the experimental protocols used for their evaluation, and illustrate the key signaling pathways involved.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Abietane diterpenoids have emerged as promising candidates for anticancer drug development, exhibiting cytotoxic effects against a range of human cancer cell lines.[1] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.[2][3]

Carnosic acid, a major component of rosemary and sage, has been extensively studied for its anticancer properties.[4] It has been shown to induce apoptosis in human colon cancer cells and suppress the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[2][5] Studies have also demonstrated its ability to inhibit the proliferation of endometrial cancer cells with an IC50 value of 20 μM.[1] Another notable abietane, 7α-acetylhorminone, isolated from Salvia libanoticum, displayed potent cytotoxic activity against HCT116 and MDA-MB-231 cancer cell lines with IC50 values of 18 µM and 44 µM, respectively.[6]

Table 1: Anticancer Activities of Selected Abietane Diterpenes

| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |

| 7α-Acetylhorminone | HCT116 (Colon) | Cytotoxicity | 18 µM | [6] |

| 7α-Acetylhorminone | MDA-MB-231 (Breast) | Cytotoxicity | 44 µM | [6] |

| Tanshinone I | HEC-1-A (Endometrial) | Anti-proliferative | 20 µM | [1] |

| Pygmaeocin B | HT29 (Colon) | Cytotoxicity | 6.69 ± 1.2 µg/mL | [7] |

| Compound 13 (Synthetic Abietane) | HT29 (Colon) | Cytotoxicity | 2.7 ± 0.8 µg/mL | [7] |

| New Abietane Diterpenoid 1 | HL-60 (Leukemia) | Cytotoxicity | 21.22 ± 2.41 µM | [8] |

| New Abietane Diterpenoid 1 | A549 (Lung) | Cytotoxicity | 13.71 ± 1.51 µM | [8] |

| New Abietane Diterpenoid 2 | HL-60 (Leukemia) | Cytotoxicity | 10.91 ± 1.62 µM | [8] |

| New Abietane Diterpenoid 2 | A549 (Lung) | Cytotoxicity | 18.42 ± 0.76 µM | [8] |

| Carnosic Acid Derivative 14 | SW480 (Colorectal) | Anti-proliferative | - | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[10]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10][11]

-

Compound Treatment: The following day, the cells are treated with various concentrations of the abietane diterpenes (e.g., 0, 10, 20, 50, 100, and 250 µM).[11][12] A positive control, such as doxorubicin, is also included.[10]

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.[7]

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 3-4 hours at 37°C.[10]

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10] The percentage of cell viability is calculated relative to the untreated control cells.

Antimicrobial Activity: A Defense Against Pathogens

Abietane diterpenes have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[13] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance. The antimicrobial activity is often attributed to the lipophilic nature of these compounds, allowing them to interact with and disrupt bacterial cell membranes.

Ferruginol, for instance, has shown notable antimicrobial effects.[14] Derivatives of dehydroabietic acid have also been synthesized and tested, with some exhibiting potent activity against strains like Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 1.0 µg/mL.[14][15]

Table 2: Antimicrobial Activities of Selected Abietane Diterpenes

| Compound/Derivative | Microorganism | Activity | MIC/IC50/ZOI | Reference |

| Compound 59 | Staphylococcus aureus | Antibacterial | MIC: 1.0 µg/mL | [14] |

| Compound 59 | Bacillus subtilis | Antibacterial | MIC: 20.0 µg/mL | [14] |

| Compound 59 | Streptomyces scabies | Antibacterial | MIC: 1.0 µg/mL | [14] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Methicillin-resistant S. aureus | Antibacterial | MIC90: 8 µg/mL | [16] |

| Abietane Diterpenoids 1-9 | Staphylococcus warneri | Antibacterial | ZOI: 22-28 mm at 5 µg/ml | [13] |

| Abietane Diterpenoids 5, 6, 7 | Micrococcus luteus | Antibacterial | ZOI: 24-25 mm at 5 µg/ml | [13] |

| Abietane Diterpenoids 12, 13 | Bacillus subtilis, Staphylococcus aureus | Antibacterial | IC50: 37.5 µg/ml | [13] |

| Abietane Diterpenoids 12, 13 | Pseudomonas aeruginosa, Klebsiella pneumoniae | Antibacterial | IC50: 37.5 µg/ml | [13] |

| Sincoetsin C | Methicillin-resistant S. aureus | Antibacterial | MIC: 128 µg/mL | [17] |

| Ent-abietane diterpenoids 1-3 | Gram-positive bacteria | Antimicrobial | MIC: < 50 µg/ml | [18] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The abietane diterpene is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases.[7][19] Abietane diterpenes have demonstrated potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-1β.[20][21]

Sugiol, an abietane diterpene isolated from Calocedrus formosana, has been shown to inhibit the production of IL-1β and TNF-α in LPS-stimulated macrophages.[20] Its mechanism of action involves the suppression of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[20] Several synthetic rearranged abietanes have also shown high anti-inflammatory activity by inhibiting nitric oxide production in LPS-activated RAW 264.7 macrophage cells, with pygmaeocin B exhibiting an IC50NO of 33.0 ± 0.8 ng/mL.[7]

Table 3: Anti-inflammatory Activities of Selected Abietane Diterpenes

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Sugiol (30 µM) | J774A.1 Macrophages | Inhibition of proIL-1β, IL-1β, and TNF-α production | - | [20] |

| New Diterpenoid 2 | RAW 264.7 Macrophages | Inhibition of NO production | 19.2 µM | [21] |

| New Diterpenoid 4 | RAW 264.7 Macrophages | Inhibition of NO production | 18.8 µM | [21] |

| Pygmaeocin B | RAW 264.7 Macrophages | Inhibition of NO production | 33.0 ± 0.8 ng/mL | [7] |

| Abietane Diterpenoids 1-5, 7-8 | RAW 264.7 Macrophages | Down-regulation of TNF-α | - | [22][23] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cell Treatment: Cells are pre-treated with various concentrations of the abietane diterpene for a specific period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compound for 24 hours.

-

Griess Reaction: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Absorbance Reading: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the LPS-stimulated control cells.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and various diseases. Abietane diterpenes, particularly those with phenolic structures like carnosic acid and ferruginol, are potent antioxidants.[14][15] They can scavenge free radicals and inhibit lipid peroxidation.

The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[24] For instance, a derivative of dehydroabietic acid demonstrated a much better DPPH radical scavenging capacity (IC50 = 2 mg/L) compared to L-ascorbic acid (IC50 = 236 mg/L).[15]

Table 4: Antioxidant Activities of Selected Abietane Diterpenes

| Compound | Assay | Activity | IC50 Value | Reference |

| Dehydroabietic Acid Derivative (63) | DPPH Radical Scavenging | Antioxidant | 2 mg/L | [15] |

| New Diterpenoid 2 | DPPH Radical Scavenging | Antioxidant | 23.23 ± 2.10 µg/mL | [8] |

| New Diterpenoid 2 | ABTS Radical Scavenging | Antioxidant | 15.67 ± 1.89 µg/mL | [8] |

| 6,7-dehydroroyleanone | DPPH Radical Scavenging | Antioxidant | 0.01 µg/mL | [24] |

| 6,7-dehydroroyleanone | β-carotene-linoleic acid | Antioxidant | 109.6 µg/mL | [24] |

| 6,7-dehydroroyleanone | ABTS Radical Scavenging | Antioxidant | 1024 µg/mL | [24] |

| Clinopodiolide B | Lipid Peroxidation Inhibition | Antioxidant | 5.9 ± 0.1 µM | [25] |

| Clinopodiolide C | Lipid Peroxidation Inhibition | Antioxidant | 2.7 ± 0.2 µM | [25] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus decolorizing the solution.

-

DPPH Solution Preparation: A solution of DPPH in methanol (B129727) is prepared.

-

Sample Preparation: The abietane diterpene is dissolved in a suitable solvent and prepared at various concentrations.

-

Reaction Mixture: The sample solutions are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).[26]

-

Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[27]

Conclusion

Abietane diterpenes represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, supported by a growing body of scientific evidence, underscore their importance in drug discovery and development. This technical guide provides a foundational understanding of their biological activities, offering valuable insights and detailed experimental protocols for researchers and scientists. Further investigation into the structure-activity relationships, mechanisms of action, and preclinical and clinical efficacy of these promising natural products is warranted to fully harness their therapeutic capabilities.

References

- 1. mdpi.com [mdpi.com]

- 2. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnosic acid impedes cell growth and enhances anticancer effects of carmustine and lomustine in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnosic acid: an effective phenolic diterpenoid for prevention and management of cancers via targeting multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carnosic acid inhibits STAT3 signaling and induces apoptosis through generation of ROS in human colon cancer HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phcog.com [phcog.com]

- 7. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. phcog.com [phcog.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. uv.es [uv.es]

- 16. Antibacterial profiling of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. journalajrb.com [journalajrb.com]

- 20. Anti-inflammatory activity of sugiol, a diterpene isolated from Calocedrus formosana bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity [frontiersin.org]

- 24. New natural diterpene-type abietane from Tetradenia riparia essential oil with cytotoxic and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Methyl Dihydroabietate: A Bio-based Chemical for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dihydroabietate, a derivative of the naturally occurring diterpene resin acid, abietic acid, is a promising bio-based chemical with a wide range of potential applications in the pharmaceutical, cosmetic, and material science industries. This technical guide provides a comprehensive overview of methyl dihydroabietate, including its chemical and physical properties, synthesis methodologies, and known biological activities. The document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows and potential signaling pathways to facilitate further research and development. While specific biological data for methyl dihydroabietate is limited, this guide incorporates data from its close structural analogs, dihydroabietic acid and dehydroabietic acid, to provide insights into its potential bioactivities.

Introduction

Methyl dihydroabietate (C₂₁H₃₄O₂) is a methyl ester of dihydroabietic acid, which is a hydrogenated derivative of abietic acid, a primary component of pine rosin.[1][2] Its unique tricyclic diterpenoid structure imparts a range of desirable properties, including enhanced solubility and skin compatibility compared to its parent compounds.[3] These characteristics have led to its use in various industrial and cosmetic applications, such as a viscosity-controlling agent, emollient, plasticizer, and binder in adhesives, paints, and coatings.[1][4] Beyond these applications, emerging research suggests potential biological activities, including antimicrobial and anti-inflammatory effects, making it a compound of interest for pharmaceutical and drug development research.[1] This guide aims to consolidate the available technical information on methyl dihydroabietate to support further scientific investigation.

Physicochemical Properties

A summary of the key physicochemical properties of methyl dihydroabietate is presented in Table 1. This data is essential for formulation development, analytical method development, and safety assessments.

Table 1: Physicochemical Properties of Methyl Dihydroabietate

| Property | Value | Reference |

| IUPAC Name | methyl (1R,4aR,4bS,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate | [2][5] |

| Molecular Formula | C₂₁H₃₄O₂ | [2][5] |

| Molecular Weight | 318.5 g/mol | [2][5] |

| Appearance | Clear, yellowish viscous liquid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), methanol, toluene); poorly soluble in water | [1] |

| Boiling Point | ~389.00 °C @ 760.00 mm Hg (estimated) | [6] |

| Flash Point | ~183.50 °C (estimated) | [6] |

| logP (o/w) | 7.330 (estimated) | [6] |

Synthesis of Methyl Dihydroabietate

Methyl dihydroabietate can be synthesized through several methods, primarily involving the esterification of dihydroabietic acid. A general workflow for its synthesis from abietic acid is depicted below.

Detailed Synthesis Protocol: Catalytic Hydrogenation followed by Esterification

This two-step process is a common method for the production of methyl dihydroabietate from abietic acid.[6]

Step 1: Catalytic Hydrogenation of Abietic Acid

-

Materials: Abietic acid, Palladium on carbon (Pd/C) catalyst (5-10% w/w), Ethanol (solvent), Hydrogen gas (H₂).

-

Procedure:

-

Dissolve abietic acid in ethanol in a high-pressure hydrogenation reactor.

-

Add the Pd/C catalyst to the solution.

-

Seal the reactor and purge with nitrogen gas to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the mixture to the reaction temperature (typically 50-100°C) and stir vigorously.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the reactor, and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain dihydroabietic acid.

-

Step 2: Esterification of Dihydroabietic Acid

-

Materials: Dihydroabietic acid, Methanol (reagent and solvent), Sulfuric acid (catalyst).

-

Procedure:

-

Dissolve dihydroabietic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux and maintain for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the methyl dihydroabietate with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain crude methyl dihydroabietate.

-

Purify the product by vacuum distillation or column chromatography.

-

Biological Activity

While direct and extensive studies on the biological activity of methyl dihydroabietate are limited, research on its close structural analogs, dihydroabietic acid and dehydroabietic acid, provides valuable insights into its potential antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Studies have indicated that abietane-type diterpenoids possess antimicrobial effects.[1] The antimicrobial activity of dehydroabietic acid (DHA), a close analog, has been evaluated against a range of microorganisms. It is important to note that these values are for DHA and not methyl dihydroabietate, but they suggest a potential area of investigation.

Table 2: Minimum Inhibitory Concentration (MIC) of Dehydroabietic Acid (DHA) against various microorganisms

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 1228 | Gram-positive bacteria | 7.81 | [4][5] |

| Mycobacterium smegmatis ATCC 607 | Gram-positive bacteria | 7.81 | [4][5] |

| Klebsiella pneumoniae (clinical isolate) | Gram-negative bacteria | 125 | [4][5] |

| Escherichia coli HSM 303 (clinical isolate) | Gram-negative bacteria | 125 | [4][5] |

A study on Norway spruce bark extracts reported that methyl dehydroabietate, in synergy with β-sitosterol, exhibited antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Alternaria alternata, with inhibition zones of 0.9-1.5 cm and 0.7-1.6 cm, respectively.[3]

Anti-inflammatory Activity

Cytotoxicity

The cytotoxic potential of methyl dihydroabietate is an important consideration for its development in pharmaceutical and cosmetic applications. Toxicological studies on dehydroabietic acid have shown an IC₅₀ of 19.59 ± 7.40 µg/mL.[5][8] It is crucial to conduct specific cytotoxicity studies on methyl dihydroabietate to establish its safety profile.

Experimental Protocols

The following are generalized protocols for key assays relevant to the evaluation of methyl dihydroabietate's biological activity. These should be optimized for specific experimental conditions.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of a compound against a specific microorganism.

Protocol:

-

Preparation of Test Compound: Dissolve methyl dihydroabietate in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Controls: Include a positive control (microbes in medium without the test compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of methyl dihydroabietate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Signaling Pathways

While the precise molecular mechanisms of methyl dihydroabietate are not yet fully elucidated, the anti-inflammatory activity of related abietane (B96969) diterpenoids, such as dehydroabietic acid, is thought to involve the modulation of key inflammatory signaling pathways like the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.

This diagram illustrates the canonical NF-κB signaling pathway, a central regulator of inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB dimer (p65/p50). NF-κB translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2. It is hypothesized that methyl dihydroabietate may exert its anti-inflammatory effects by inhibiting key components of this pathway, such as IKK activation or NF-κB nuclear translocation.

Conclusion

Methyl dihydroabietate is a versatile, bio-based chemical with established applications in the cosmetic and industrial sectors and significant potential for further development in the pharmaceutical field. While more research is needed to fully characterize its biological activities and elucidate its mechanisms of action, the available data on its physicochemical properties and the bioactivities of its structural analogs provide a strong foundation for future investigations. This technical guide serves as a resource to encourage and support researchers in exploring the full potential of this promising natural product derivative. Further studies focusing on its specific antimicrobial spectrum, anti-inflammatory mechanisms, and in vivo efficacy and safety are warranted.

References

- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial and antifungal activity of phytosterols and methyl dehydroabietate of Norway spruce bark extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Virulence Strategy of Novel Dehydroabietic Acid Derivatives: Design, Synthesis, and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl Dihydroabietate: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dihydroabietate, a derivative of abietic acid, has a rich history rooted in the chemistry of natural products. This technical guide provides a comprehensive overview of its discovery, synthesis, and characterization. It details its physicochemical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its biological activities, including its anti-inflammatory and antimicrobial mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Discovery and History

Methyl dihydroabietate is an organic compound derived from the natural resin of coniferous trees, particularly from the abietic acid found in pine rosin.[1] Its history is intrinsically linked to the study of resin acids, which began in the early 19th century. Abietic acid, the precursor to methyl dihydroabietate, was one of the first resin acids to be isolated and studied.

The development of methods to modify abietic acid, such as hydrogenation to form dihydroabietic acid, paved the way for the synthesis of its esters. The esterification of dihydroabietic acid with methanol (B129727) yields Methyl dihydroabietate. Early research focused on the characterization of these derivatives and their potential industrial applications. Over time, interest grew in the biological activities of diterpenes, leading to investigations into the pharmacological properties of Methyl dihydroabietate and related compounds.

Physicochemical Properties

A summary of the key quantitative data for Methyl dihydroabietate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₄O₂ | [1] |

| Molecular Weight | 318.5 g/mol | [1] |

| Appearance | Colorless to pale yellow viscous liquid | |

| Boiling Point | 389.0 °C at 760 mmHg (estimated) | |

| Density | 1.025 g/mL | |

| Solubility in water | 0.01398 mg/L at 25 °C (estimated) | |

| logP (o/w) | 7.330 (estimated) |

Synthesis and Characterization

Synthesis: Esterification of Dihydroabietic Acid

Methyl dihydroabietate is most commonly synthesized via the Fischer esterification of dihydroabietic acid with methanol in the presence of an acid catalyst.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dihydroabietic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents), to the reaction mixture while stirring.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-